![molecular formula C17H15FN2O3 B14195145 5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 918665-21-1](/img/structure/B14195145.png)
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione family. This class of compounds is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. The presence of fluorine and methoxy groups on the phenyl rings adds unique properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione typically involves the Bucherer-Bergs reaction. This reaction starts with the corresponding ketones, which are reacted with ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine and methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway . The compound binds to conserved residues in the enzyme’s active site, leading to inhibition of its activity. This interaction can result in various downstream effects, including modulation of cellular processes and potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
Uniqueness
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both fluorine and methoxy groups on the phenyl rings. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
918665-21-1 |
|---|---|
Fórmula molecular |
C17H15FN2O3 |
Peso molecular |
314.31 g/mol |
Nombre IUPAC |
5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H15FN2O3/c1-23-14-8-4-12(5-9-14)17(15(21)19-16(22)20-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,22) |
Clave InChI |
BMSUGTQCYFSDIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


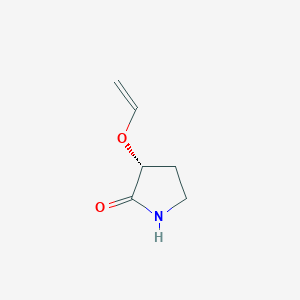
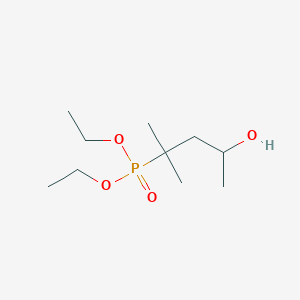
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
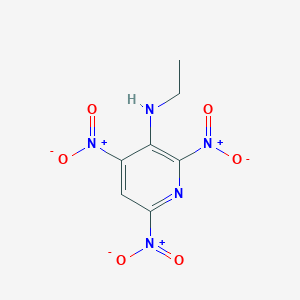
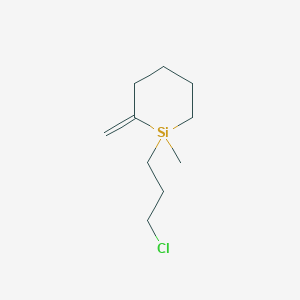
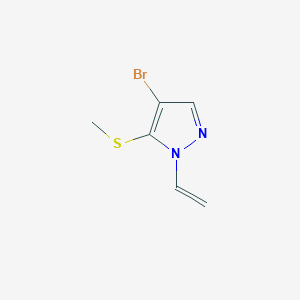
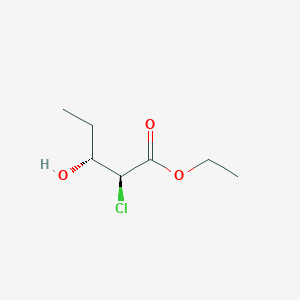
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)

![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
